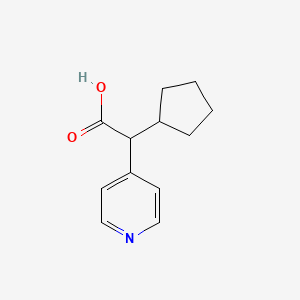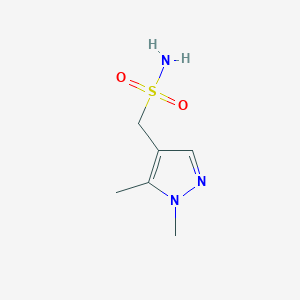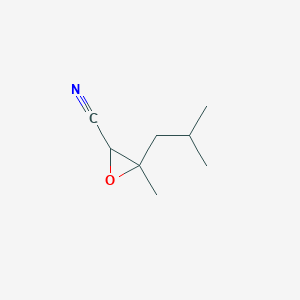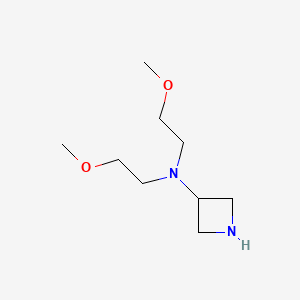![molecular formula C14H16BrNO B13215069 {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(ethyl)amine](/img/structure/B13215069.png)
{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(ethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(ethyl)amine is a chemical compound with the molecular formula C14H16BrNO It is known for its unique structure, which includes a bromonaphthalene moiety linked to an ethylamine group through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(ethyl)amine typically involves the reaction of 6-bromonaphthalene-2-ol with 2-chloroethylamine hydrochloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(ethyl)amine can undergo various chemical reactions, including:
Oxidation: The bromonaphthalene moiety can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to form the corresponding naphthalene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthalene derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(ethyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(ethyl)amine involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine: Similar structure but with a methyl group instead of an ethyl group.
{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propyl)amine: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(ethyl)amine is unique due to its specific combination of a bromonaphthalene moiety and an ethylamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H16BrNO |
|---|---|
Molecular Weight |
294.19 g/mol |
IUPAC Name |
2-(6-bromonaphthalen-2-yl)oxy-N-ethylethanamine |
InChI |
InChI=1S/C14H16BrNO/c1-2-16-7-8-17-14-6-4-11-9-13(15)5-3-12(11)10-14/h3-6,9-10,16H,2,7-8H2,1H3 |
InChI Key |
DNJDJJWDSBGBRR-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCOC1=CC2=C(C=C1)C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13214999.png)
![1-[2-Oxo-2-(piperazin-1-YL)ethyl]pyrrolidine-2,5-dione](/img/structure/B13215001.png)



![2-chloro-N-[4-(difluoromethoxy)-3-methoxybenzyl]acetamide](/img/structure/B13215016.png)

![tert-Butyl decahydro-1H-azeto[2,3-f]isoindole-5-carboxylate](/img/structure/B13215033.png)

![4H,6H,7H-5Lambda6-furo[2,3-d][1,2]thiazine-5,5,7-trione](/img/structure/B13215043.png)
![3-[1-(Aminomethyl)-2-methylcyclopentyl]azetidin-3-ol](/img/structure/B13215062.png)
![3-Amino-2-hydroxy-N-[(pyridin-4-yl)methyl]propanamide](/img/structure/B13215075.png)


